molecular formula C15H13FN6O B13058972 (E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

(E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

Cat. No.: B13058972
M. Wt: 312.30 g/mol
InChI Key: MLJQHOFRYNPVBR-QPJJXVBHSA-N
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Description

(E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxymethanimidamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a triazolopyrimidine core, and a methoxymethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxymethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a Wittig reaction or a Heck reaction.

    Introduction of the Methoxymethanimidamide Moiety: This step involves the reaction of the intermediate with methoxymethanimidamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxymethanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxymethanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxymethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-{7-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxymethanimidamide
  • (E)-N-{7-[(E)-2-(4-bromophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxymethanimidamide

Uniqueness

(E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxymethanimidamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13FN6O

Molecular Weight

312.30 g/mol

IUPAC Name

N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide

InChI

InChI=1S/C15H13FN6O/c1-23-19-10-18-14-20-15-17-9-8-13(22(15)21-14)7-4-11-2-5-12(16)6-3-11/h2-10H,1H3,(H,18,19,21)/b7-4+

InChI Key

MLJQHOFRYNPVBR-QPJJXVBHSA-N

Isomeric SMILES

CON/C=N/C1=NN2C(=CC=NC2=N1)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

CONC=NC1=NN2C(=CC=NC2=N1)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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